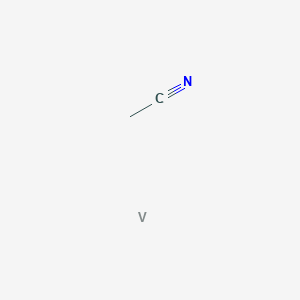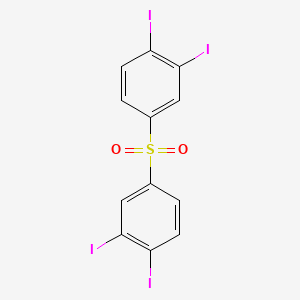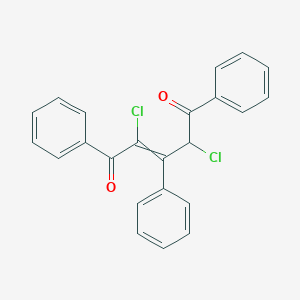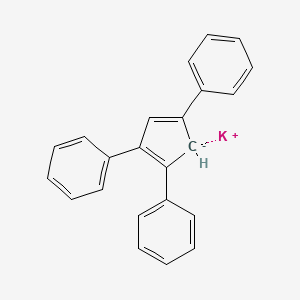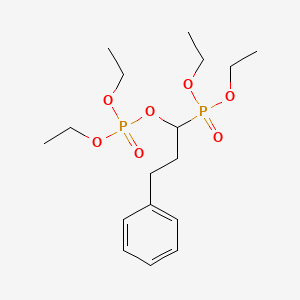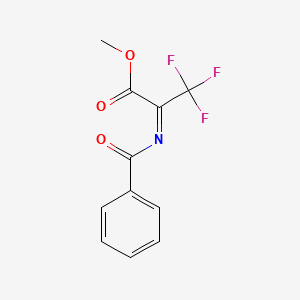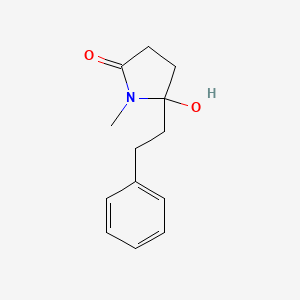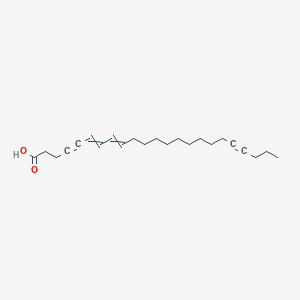
Tricosa-6,8-diene-4,19-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes both double and triple bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricosa-6,8-diene-4,19-diynoic acid typically involves the use of alkyne and alkene precursors. One common method is the coupling of a long-chain alkyne with an alkene under specific reaction conditions that promote the formation of both double and triple bonds. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tricosa-6,8-diene-4,19-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double bonds or single bonds, altering the compound’s structure.
Substitution: Substitution reactions can occur at the double or triple bonds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
Tricosa-6,8-diene-4,19-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of smart materials and sensors due to its responsive properties to external stimuli
Mechanism of Action
The mechanism of action of tricosa-6,8-diene-4,19-diynoic acid involves its interaction with specific molecular targets and pathways. Its structure allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its reactive double and triple bonds enable it to participate in various biochemical reactions, potentially leading to the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
10,12-Tricosadiynoic acid: Another long-chain fatty acid with similar structural features but different positions of double and triple bonds.
5,7-Hexadecadiynoic acid: A shorter-chain fatty acid with similar reactive sites but different chain length.
Uniqueness
Tricosa-6,8-diene-4,19-diynoic acid is unique due to its specific arrangement of double and triple bonds, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
158182-75-3 |
|---|---|
Molecular Formula |
C23H34O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
tricosa-6,8-dien-4,19-diynoic acid |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h15-18H,2-3,6-14,21-22H2,1H3,(H,24,25) |
InChI Key |
ACLJSIICSRNJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCC=CC=CC#CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




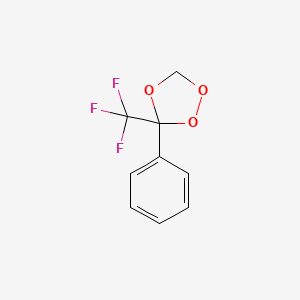
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
